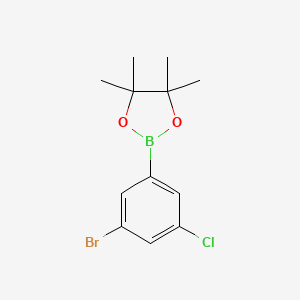
2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboronic compound, which are commonly used in organic synthesis due to their ability to form carbon-carbon bonds . The presence of bromine and chlorine atoms on the phenyl ring suggests that it might be used in reactions involving nucleophilic aromatic substitution.
Molecular Structure Analysis
The compound likely contains a phenyl ring substituted with bromine and chlorine atoms, and a boron atom connected to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The boron atom is also likely connected to two methyl groups .Chemical Reactions Analysis
Organoboronic compounds are known to undergo Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The bromine and chlorine atoms on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Organoboronic compounds are typically solid at room temperature and are stable under normal conditions .Applications De Recherche Scientifique
Synthesis of Novel Derivatives and Materials
A series of novel derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have been synthesized, including boron-containing stilbene derivatives. These derivatives have been used to synthesize boron-capped polyenes, which are potential intermediates for creating new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Enhanced Brightness and Fluorescence Applications
Heterodifunctional polyfluorenes synthesized using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane have shown enhanced brightness and fluorescence. These materials can form stable nanoparticles with bright fluorescence emissions, useful in applications like bioimaging and sensing (Fischer, Baier, & Mecking, 2013).
Development of Lipid-Lowering Drugs
Pinacolyl boronate-substituted stilbenes synthesized from 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have shown inhibitory effects on lipogenesis in mammalian hepatocytes. These compounds, especially BF102, are being explored as potential leads for new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Polymer Synthesis for Organic Electronics
The use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in palladium-catalyzed polycondensation has been applied to synthesize highly regioregular polyalkylthiophenes. These polymers are promising materials for organic electronics, including solar cells and transistors (Liversedge, Higgins, Giles, Heeney, & McCulloch, 2006).
Development of Novel Boronic Acid Derivatives
The synthesis of novel boronic acid derivatives, including 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been achieved. These compounds are being studied for their potential inhibitory activity against serine proteases, with applications in medicinal chemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Chain-Growth Polymerization for Advanced Materials
Chain-growth polymerization of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with other monomers has been explored for synthesizing well-defined polyfluorenes. These polymers have applications in advanced materials such as light-emitting diodes and photovoltaic devices (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
Structural Analysis and Chemical Reactivity
Structural analysis of pyridin-2-ylboron derivatives, including those with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, has been conducted. These studies provide insights into their chemical reactivity and stability, crucial for designing new molecules for pharmaceutical and material science applications (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Synthesis of Deeply Colored Polymers
Polymers containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units have been synthesized, displaying deep colors and solubility in common organic solvents. These polymers have potential applications in colorants and coatings (Welterlich, Charov, & Tieke, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUCFPONBAGCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700032 | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
488850-91-5 | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



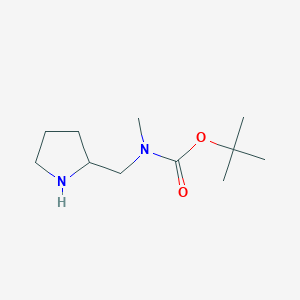
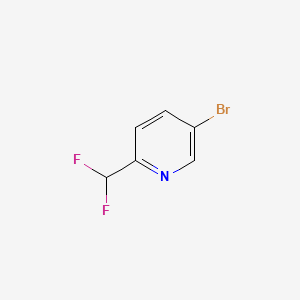
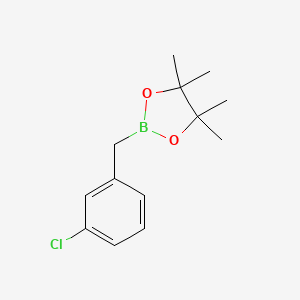
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)
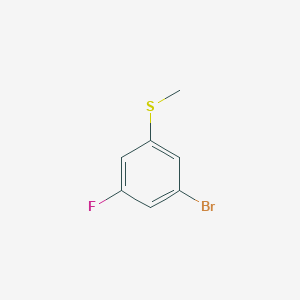
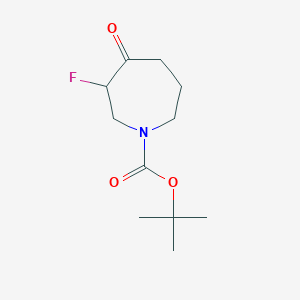
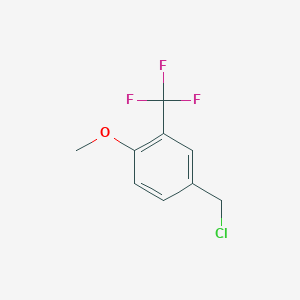
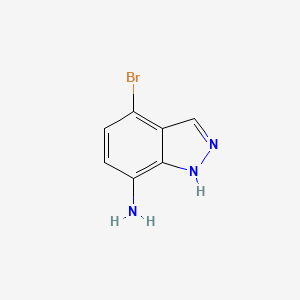
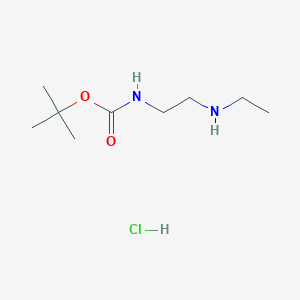
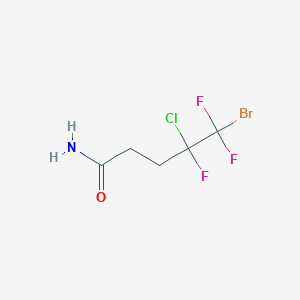
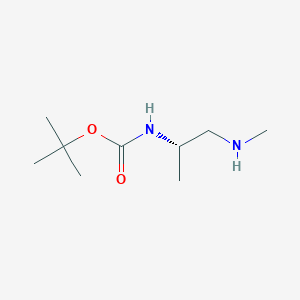
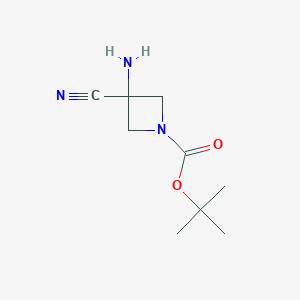
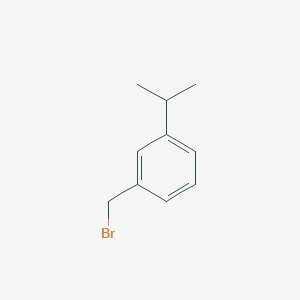
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)